Home > Products > Screening Compounds P26444 > Thalidomide-NH-CH2-COO(t-Bu)
Thalidomide-NH-CH2-COO(t-Bu) -

Thalidomide-NH-CH2-COO(t-Bu)

Catalog Number: EVT-15271912
CAS Number:
Molecular Formula: C19H21N3O6
Molecular Weight: 387.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The compound is cataloged under the CAS number 1950635-36-5 and has been referenced in various scientific literature and patent documents detailing its synthesis and applications .

Classification

Thalidomide-NH-CH2-COO(t-Butyl) is classified as a pharmaceutical compound with potential uses in oncology and inflammatory diseases. It belongs to a broader class of compounds known as cereblon modulators, which interact with the cereblon protein to elicit biological effects.

Synthesis Analysis

Methods

The synthesis of Thalidomide-NH-CH2-COO(t-Butyl) involves several steps that utilize established organic chemistry techniques. A common method includes:

  1. Formation of the Isoindolinone Core: This is achieved through cyclization reactions involving appropriate precursors.
  2. Carbamate Formation: The introduction of the tert-butyl carbamate group is typically done via reactions involving tert-butyl chloroformate and amines.
  3. Final Coupling: The final product is synthesized through coupling reactions that link the isoindolinone core with the desired side chains.

Technical Details

The detailed synthesis process can be found in patent literature, which outlines the specific reagents and conditions required for each step . For example, the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is common for amide bond formation.

Molecular Structure Analysis

Structure

Thalidomide-NH-CH2-COO(t-Butyl) features a complex molecular structure characterized by multiple functional groups:

  • Molecular Formula: C19H20N2O7
  • Molecular Weight: 388.37 g/mol
  • Chemical Structure: The compound includes an isoindolinone core, a piperidine ring, and a tert-butyl ester functional group.

Data

The compound's structural data can be summarized as follows:

PropertyValue
Molecular Weight388.37 g/mol
Density1.6 ± 0.1 g/cm³
Boiling PointNot specified
Flash PointNot specified
Chemical Reactions Analysis

Reactions

Thalidomide-NH-CH2-COO(t-Butyl) can undergo various chemical reactions typical of amides and esters:

  1. Hydrolysis: In aqueous conditions, it can hydrolyze to yield thalidomide and the corresponding acid.
  2. Transesterification: The ester group can react with alcohols to form new esters.
  3. Nucleophilic Substitution: The piperidine ring can participate in nucleophilic substitution reactions under suitable conditions.

Technical Details

These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, pH) to enhance yield and selectivity .

Mechanism of Action

Process

Thalidomide-NH-CH2-COO(t-Butyl) exerts its biological effects primarily through interaction with cereblon, a component of an E3 ubiquitin ligase complex. Upon binding to cereblon, it alters protein degradation pathways that lead to:

  1. Inhibition of Inflammatory Cytokines: It reduces levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha.
  2. Modulation of Immune Responses: The compound influences T cell activation and proliferation.

Data

Research indicates that thalidomide derivatives like this compound may selectively degrade specific proteins associated with disease processes, thereby exerting therapeutic effects in conditions like multiple myeloma .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of Thalidomide-NH-CH2-COO(t-Butyl) include:

  • Density: Approximately 1.6 g/cm³
  • Flash Point: Around 385.6 °C
  • Vapor Pressure: Minimal at room temperature.

Chemical Properties

The chemical properties include stability under certain conditions but susceptibility to hydrolysis in aqueous environments. The compound's solubility profile varies based on pH and solvent polarity.

Applications

Thalidomide-NH-CH2-COO(t-Butyl) has several notable applications in scientific research:

  1. Cancer Treatment: It is being investigated for its efficacy in treating multiple myeloma due to its ability to modulate immune responses.
  2. Inflammatory Diseases: The compound shows promise in treating conditions characterized by excessive inflammation.
  3. Drug Development: As a cereblon modulator, it serves as a lead compound for developing new therapeutics targeting similar pathways.
Molecular Design & Rationale for Thalidomide-NH-CH₂-COO(t-Bu)

Structural Evolution from Thalidomide to Cereblon-Targeting Derivatives

The development of Thalidomide-NH-CH₂-COO(t-Bu) (C₁₉H₂₁N₃O₆) represents a deliberate structural evolution from the parent compound thalidomide, driven by the discovery of cereblon (CRBN) as its primary biological target. Originally marketed as a sedative, thalidomide (α-(N-phthalimido)glutarimide) was withdrawn due to severe teratogenicity but later repurposed for multiple myeloma and leprosy due to its immunomodulatory and anti-angiogenic properties [2] [6]. The critical breakthrough came with the identification of CRBN—a substrate receptor of the Cullin 4 RING E3 ubiquitin ligase complex (CRL4ᴿᴮᴺ)—as thalidomide’s direct binding partner [6] [10]. This discovery revealed that thalidomide and its derivatives, lenalidomide and pomalidomide (collectively termed immunomodulatory imide drugs, IMiDs), function by reprogramming CRL4ᴿᴮᴺ to ubiquitinate non-native substrates ("neosubstrates") like transcription factors IKZF1/3, leading to their proteasomal degradation [2] [3] [4].

Thalidomide-NH-CH₂-COO(t-Bu) exemplifies a strategic modification of the thalidomide scaffold. It retains the essential pharmacophore—the glutarimide ring—that binds CRBN’s tri-Trp pocket (Trp380, Trp386, Trp400 in humans), while introducing a tert-butyl-protected glycine linker at the phthalimide ring. This design bridges the gap between first-generation IMiDs and proteolysis-targeting chimeras (PROTACs), enabling covalent conjugation to target-binding warheads while preserving CRBN engagement [5] [7].

Table 1: Structural Evolution of Thalidomide Derivatives

CompoundCore ModificationPrimary RoleKey Advancement
ThalidomidePhthalimide + GlutarimideCRBN binder; Teratogen/TherapeuticIdentified CRBN as target [6]
Lenalidomide/PomalidomideAmino group (len) or extended imide (pom)Clinical IMiDs; Neosubstrate recruitersEnhanced potency & specificity [2] [4]
Thalidomide-NH-CH₂-COO(t-Bu)t-Bu-protected glycine linkerPROTAC intermediateEnables modular synthesis of degraders [5] [7]

Rational Design Principles for E3 Ubiquitin Ligase Recruitment

Thalidomide-NH-CH₂-COO(t-Bu) is engineered to exploit CRBN’s role in the ubiquitin-proteasome system (UPS). CRBN functions as a ligand-dependent substrate receptor within the CRL4ᴿᴮᴺ complex. Upon IMiD binding, CRBN undergoes a conformational shift that creates a new interfacial surface (the "neo-interface"), enabling selective recruitment of neosubstrates containing a glycine-rich β-hairpin loop ("G-loop") [3] [4] [6]. This mechanistic insight informed the design of Thalidomide-NH-CH₂-COO(t-Bu) with two key features:

  • Glutarimide Conservation: The hydrogen-bonding network between the glutarimide ring and CRBN residues (e.g., His378, Trp386) is preserved, maintaining low-nanomolar binding affinity (KD ≈ 250 nM for thalidomide) [3] [8].
  • Linker Integration: The –NH-CH₂-COO(t-Bu) moiety extends from the phthalimide C4/C5 position into solvent-exposed regions, minimizing steric clashes with CRBN. This linker provides a synthetic handle for conjugating target-binding ligands (e.g., BRD4 inhibitors) via carboxy deprotection, forming heterobifunctional PROTACs [5] [7].

The compound thus acts as a "CRBN recruiter" in PROTAC architectures. By tethering a target protein ligand to the linker, PROTACs induce ternary complex formation (target:PROTAC:CRBN), positioning the target for ubiquitination by the adjacent E2 enzyme. For example, PROTAC dBET1 (conjugate of Thalidomide-NH-CH₂-COOH and JQ1) degrades BRD4 by co-opting this mechanism [5] [7].

Table 2: CRBN Binding Properties of Thalidomide Enantiomers & Derivatives

CompoundBinding Affinity (KD)Relative CRBN InhibitionKey Structural Determinant
(S)-Thalidomide~178 nM10-fold > (R)-enantiomerOptimal glutarimide conformation [8]
(R)-Thalidomide~1570 nMWeakSuboptimal ring orientation [8]
Thalidomide-NH-CH₂-COO(t-Bu)Comparable to (S)-thalidomide*HighIntact glutarimide; solvent-exposed linker [5]

*Inferred from retained CRBN recruitment in PROTACs [7].*

Role of t-Bu Modifications in Enhancing Binding Specificity to CRBN

The tert-butyl (t-Bu) ester in Thalidomide-NH-CH₂-COO(t-Bu) serves two critical functions that optimize its utility in CRBN-based degraders:

  • Synthetic Versatility: The t-Bu group acts as a protecting layer for the carboxylic acid during PROTAC assembly. It prevents undesired side reactions or cyclization while allowing selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) to generate the active linker –NH-CH₂-COOH for conjugation [5] [7]. This chemoselectivity is crucial for constructing complex heterobifunctional molecules without compromising the glutarimide-CRBN interface.
  • Stereochemical Stability: Thalidomide’s chiral center at the glutarimide C3 carbon undergoes rapid racemization in vivo, complicating enantiomer-specific effects. Deuterated studies confirm the (S)-enantiomer binds CRBN ~10-fold more tightly than the (R)-form and drives neosubstrate degradation [8]. The t-Bu group’s steric bulk may limit conformational flexibility near the linker attachment point, potentially reducing racemization kinetics and preserving the optimal (S)-enantiomer geometry during synthesis and storage [5].

Furthermore, the hydrophobic t-Bu moiety may enhance passive membrane permeability by increasing the compound’s logP value, though its primary role remains synthetic rather than pharmacological. Once incorporated into PROTACs, the t-Bu is cleaved, rendering the linker available for target engagement without interfering with CRBN’s neosubstrate recruitment pocket [5] [7].

Properties

Product Name

Thalidomide-NH-CH2-COO(t-Bu)

IUPAC Name

tert-butyl 2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetate

Molecular Formula

C19H21N3O6

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C19H21N3O6/c1-19(2,3)28-14(24)9-20-11-6-4-5-10-15(11)18(27)22(17(10)26)12-7-8-13(23)21-16(12)25/h4-6,12,20H,7-9H2,1-3H3,(H,21,23,25)

InChI Key

WZPUJNOBEUAQPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.